2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole (CAS 886367-52-8) features a unique 2-bromo handle with superior oxidative addition kinetics for Suzuki-Miyaura and Buchwald-Hartwig couplings versus chloro analogs. The 4-(trifluoromethyl)phenyl group enhances lipophilicity (LogP 4.59), enabling CNS-penetrant lead optimization. Validated nAChR activity (EC50 2.00 mM) provides a starting point for fragment-based SAR. Ideal for anti-cancer scaffold development referencing class-level HT29 cytotoxicity data.

Molecular Formula C10H5BrF3NS
Molecular Weight 308.12 g/mol
CAS No. 886367-52-8
Cat. No. B1394264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
CAS886367-52-8
Molecular FormulaC10H5BrF3NS
Molecular Weight308.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)Br)C(F)(F)F
InChIInChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H
InChIKeyNQYLAXLAADNHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole (CAS 886367-52-8): Physicochemical and Structural Baseline for Scientific Procurement


2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole (CAS 886367-52-8) is a disubstituted thiazole heterocycle featuring a bromine atom at the 2-position and a 4-(trifluoromethyl)phenyl group at the 4-position of the thiazole ring . The compound has a molecular formula of C10H5BrF3NS and a molecular weight of 308.12 g/mol . The trifluoromethyl substituent increases lipophilicity (calculated LogP = 4.59) [1] and confers electron-withdrawing character, while the 2-bromo group serves as a versatile synthetic handle for nucleophilic substitution and transition metal-catalyzed cross-coupling reactions [2]. The compound is supplied as a solid with typical commercial purities of 95% to 98% and requires storage under inert atmosphere at 2–8°C .

Why 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole Cannot Be Substituted by Generic Thiazole Analogs: A Comparator-Based Rationale


Generic substitution of thiazole derivatives fails because even minor structural modifications—such as halogen exchange, positional isomerism, or removal of the trifluoromethyl group—produce compounds with fundamentally different reactivity profiles, lipophilicity, and biological target engagement . The 2-bromo substituent in this compound offers superior leaving-group ability for nucleophilic aromatic substitution compared to chloro analogs, and distinct oxidative addition kinetics in palladium-catalyzed cross-couplings relative to iodo or triflate derivatives . The 4-(trifluoromethyl)phenyl moiety at the 4-position is non-interchangeable with a simple phenyl group; the trifluoromethyl substitution increases calculated LogP by approximately 1.5 units relative to the non-fluorinated 2-bromo-4-phenylthiazole analog, altering membrane permeability and protein binding [1]. Furthermore, the 2,4-disubstitution pattern dictates regioselectivity in subsequent C–H functionalization and cross-coupling steps that 2,5- or 4,5-substituted isomers cannot replicate [2].

Quantitative Differentiation Evidence for 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole: Head-to-Head and Class-Level Comparator Data


Lipophilicity Advantage of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole Over Chloro and Non-Fluorinated Analogs

2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole exhibits a calculated LogP of 4.59 [1]. In comparison, its direct chloro analog, 2-chloro-4-[4-(trifluoromethyl)phenyl]thiazole, has a calculated LogP of 4.48 . The non-fluorinated analog, 2-bromo-4-phenylthiazole, has an estimated LogP of approximately 3.0–3.2 (based on predicted values for 2-bromo-4-arylthiazoles) [2]. The trifluoromethyl group thus contributes approximately +1.3 to +1.6 LogP units relative to the unsubstituted phenyl analog. The bromo substituent contributes an additional ~0.1 LogP unit relative to the chloro analog. The quantified LogP difference of +0.11 between bromo and chloro analogs, and +1.3 to +1.6 between trifluoromethyl and non-fluorinated phenyl analogs, demonstrates the compound's enhanced lipophilicity .

Medicinal Chemistry ADME Prediction Lipophilicity Optimization Fluorine Chemistry

Differential Molecular Weight and Physicochemical Profile vs Chloro Analog

The molecular weight of 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole is 308.12 g/mol , while its direct chloro analog, 2-chloro-4-[4-(trifluoromethyl)phenyl]thiazole, has a molecular weight of 263.67 g/mol , representing a +44.45 g/mol difference. The bromo analog has a predicted boiling point of 320.0±37.0°C at 760 mmHg [1], whereas boiling point data for the chloro analog is not readily available. The predicted density of the bromo compound is 1.646±0.06 g/cm³ ; density data for the chloro analog is not reported in public databases. The polar surface area (PSA) is identical for both compounds at 41.13 Ų [2], indicating that the halogen substitution affects bulk properties without altering hydrogen-bonding capacity.

Synthetic Chemistry Building Block Selection Physicochemical Optimization Reaction Kinetics

Human Nicotinic Acetylcholine Receptor Functional Activity: BindingDB EC50 Data

2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole was evaluated for functional potency and efficacy at human nicotinic acetylcholine receptor (nAChR) subtype TE671 (muscle-type) in a BindingDB-deposited assay. The compound exhibited an EC50 of 2.00 × 10⁶ nM (2.00 mM) [1]. This represents a functionally relevant interaction, albeit with low potency. No comparator EC50 data for structurally related thiazole analogs (e.g., 2-bromo-4-phenylthiazole or 2-chloro-4-(4-(trifluoromethyl)phenyl)thiazole) are available in the same assay system [2].

Ion Channel Pharmacology Neurological Target Engagement High-Throughput Screening Binding Affinity

Anti-Proliferative Activity: IC50 Values Against HT29 Colon Cancer Cells (Class-Level Inference)

Derivatives of thiazole compounds structurally related to 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole have demonstrated anti-proliferative activity against HT29 human colorectal adenocarcinoma cells. Some derivatives in this class exhibit IC50 values as low as 2.01 µM [1]. This indicates that the 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole scaffold, when appropriately derivatized, can yield compounds with single-digit micromolar cytotoxicity against colorectal cancer models. For context, the clinically approved chemotherapeutic agent 5-fluorouracil (5-FU) has reported IC50 values against HT29 cells ranging from approximately 2 to 15 µM depending on exposure duration and assay conditions [2].

Cancer Therapeutics Cytotoxicity Screening Oncology Drug Discovery Thiazole Derivatives

Synthetic Versatility: 2-Bromo Position as a Superior Leaving Group for Cross-Coupling vs Chloro and Non-Halogenated Analogs

The 2-bromo substituent in 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole serves as a versatile synthetic handle for diverse transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings [1]. In contrast, the chloro analog (2-chloro-4-[4-(trifluoromethyl)phenyl]thiazole) exhibits significantly reduced reactivity in oxidative addition with palladium catalysts, typically requiring harsher conditions (elevated temperatures, stronger bases, or specialized ligands) for comparable cross-coupling yields [2]. The bromo substituent enhances electrophilicity at the 2-position, making the compound more reactive in cross-coupling reactions relative to chloro and non-halogenated analogs . While the triflate analog would offer even higher reactivity, the bromo derivative provides an optimal balance of stability (shelf life) and synthetic accessibility .

Cross-Coupling Reactions Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Palladium Catalysis Synthetic Methodology

Priority Research and Industrial Application Scenarios for 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole


Medicinal Chemistry: CNS-Penetrant Lead Optimization Leveraging Enhanced Lipophilicity

2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole exhibits a calculated LogP of 4.59, which is +0.11 units higher than its chloro analog and approximately +1.3 to +1.6 units higher than non-fluorinated 2-bromo-4-phenylthiazole analogs [1]. This enhanced lipophilicity, conferred by the 4-(trifluoromethyl)phenyl group, predicts improved membrane permeability and potential blood-brain barrier penetration. Medicinal chemists developing CNS-targeted therapeutics should prioritize this compound over less lipophilic analogs when brain exposure is a critical design parameter. The 2-bromo handle enables rapid derivatization via Suzuki-Miyaura or Buchwald-Hartwig couplings to optimize target engagement while maintaining favorable CNS physicochemical properties [2]. Additionally, the compound's demonstrated functional activity at human nicotinic acetylcholine receptors (EC50 = 2.00 mM) provides a validated, albeit low-potency, starting point for SAR studies targeting neurological indications [3].

Synthetic Methodology: Cross-Coupling Optimization with 2-Bromo-Thiazole Electrophiles

The 2-bromo substituent in this compound provides an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions, outperforming the chloro analog in oxidative addition kinetics while offering superior shelf stability compared to triflate derivatives . The bromo-thiazole electrophile is compatible with Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira coupling protocols, enabling diverse C–C and C–N bond formation at the 2-position [4]. Researchers developing novel cross-coupling methodologies, particularly those targeting heteroaryl bromides, will find this compound an ideal model substrate due to its well-defined reactivity profile and the electron-withdrawing influence of the 4-(trifluoromethyl)phenyl group, which modulates the electronic environment of the thiazole ring . Method development using this substrate can be directly translated to other 2-bromo-4-arylthiazole systems.

Oncology Drug Discovery: Scaffold for HT29 Colorectal Cancer SAR Exploration

Thiazole derivatives structurally related to 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole have demonstrated anti-proliferative activity against HT29 human colorectal adenocarcinoma cells, with class-level IC50 values reported as low as 2.01 µM [5]. This potency is comparable to the clinical chemotherapeutic 5-fluorouracil (IC50 range ~2–15 µM against HT29) [6]. Researchers developing novel anti-colorectal cancer agents can procure this compound as a privileged scaffold for systematic SAR exploration. The 2-bromo position serves as the primary derivatization site for introducing diverse substituents to optimize potency, while the 4-(trifluoromethyl)phenyl group provides a metabolically stable, lipophilic anchor that may enhance cellular uptake and target engagement . The compound's 2-bromo-4-arylthiazole core is a validated starting point for anti-cancer lead generation, supported by class-level cytotoxicity data.

Chemical Biology: Fragment-Based Screening and nAChR Probe Development

2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole has experimentally measured functional activity at human nicotinic acetylcholine receptors (nAChR subtype TE671) with an EC50 of 2.00 mM [7]. While this potency is low, it represents a validated target engagement data point archived in BindingDB that can guide fragment-based drug discovery and chemical probe development [8]. The compound's molecular weight (308.12 g/mol) and calculated LogP (4.59) place it within an acceptable range for fragment optimization campaigns . Chemical biologists and fragment-based screening groups can use this compound as a starting hit for structure-guided optimization to improve nAChR potency. The 2-bromo handle enables straightforward diversification for SAR studies, while the 4-(trifluoromethyl)phenyl group provides a ¹⁹F NMR handle for monitoring binding and metabolism in biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.